2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol, commonly known as 'Loperamide,' is a synthetic opioid drug used to treat diarrhea. Although Loperamide is not a controlled substance, it has been found to have potential for abuse due to its opioid-like effects when taken in large doses.
Wirkmechanismus
Loperamide acts as an agonist at the mu-opioid receptors in the gastrointestinal tract. It binds to these receptors, inhibiting the release of acetylcholine and other neurotransmitters that stimulate the intestinal muscles. This leads to a decrease in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
Loperamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the secretion of fluids in the gastrointestinal tract, reduce the motility of the intestinal muscles, and increase the absorption of water and electrolytes. Loperamide also has the potential to cross the blood-brain barrier, leading to central nervous system effects such as sedation and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
Loperamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-understood compound. However, Loperamide has limitations as well. Its potential for abuse and opioid-like effects make it a controversial compound to work with. Additionally, its effects on the central nervous system can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on Loperamide. One area of interest is its potential for abuse and addiction. Studies are needed to better understand the mechanisms underlying Loperamide's opioid-like effects and to develop strategies for preventing and treating abuse. Another area of interest is the potential use of Loperamide in the treatment of other gastrointestinal disorders such as inflammatory bowel disease and irritable bowel syndrome. Finally, further research is needed to better understand the long-term effects of Loperamide use, particularly with regard to its effects on the central nervous system.
Synthesemethoden
Loperamide is synthesized through a multi-step process starting with 2-methoxy-5-nitrophenol. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 4-chlorobenzyl chloride to form 2-(4-chlorobenzylamino)-5-methoxyphenol. The final step involves the reaction of this compound with 4-(hydroxymethyl)-1-piperidine to form Loperamide.
Wissenschaftliche Forschungsanwendungen
Loperamide has been extensively studied for its anti-diarrheal properties. It works by binding to the mu-opioid receptors in the gastrointestinal tract, slowing down the movement of the intestinal muscles and reducing the secretion of fluids. This leads to a decrease in the frequency and volume of bowel movements.
Eigenschaften
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-26-19-4-2-3-17(20(19)25)14-23-11-9-21(15-24,10-12-23)13-16-5-7-18(22)8-6-16/h2-8,24-25H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSSVLNTDLDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.